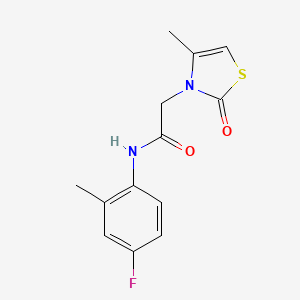![molecular formula C8H13N5O2 B7646393 (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is not fully understood. However, it is believed that its antimicrobial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase is due to its ability to bind to the active site of these enzymes and prevent their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce inflammation. In addition, it has been shown to have analgesic properties and can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone in lab experiments is its high purity. It is a small molecule that can be easily synthesized and purified. Another advantage is its potential as a therapeutic agent. Its antimicrobial, antifungal, and anticancer properties make it a potential candidate for the development of new drugs. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone. One direction is the development of new drugs based on its potential as a therapeutic agent. Another direction is the study of its mechanism of action to better understand how it works. Additionally, the study of its biochemical and physiological effects can lead to the development of new treatments for various diseases. Finally, the development of new synthesis methods can lead to the production of more efficient and cost-effective methods of producing the compound.
Métodos De Síntesis
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-methylmorpholine-4-carbaldehyde with 3-amino-1H-1,2,4-triazole in the presence of a catalyst such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity. Other methods include the use of different reagents and solvents, but the overall goal is to produce a pure compound that can be used for scientific research.
Aplicaciones Científicas De Investigación
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, it has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. Its ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases such as glaucoma and Alzheimer's disease.
Propiedades
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5-4-15-3-2-13(5)7(14)6-10-8(9)12-11-6/h5H,2-4H2,1H3,(H3,9,10,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYDRUSNXXCKV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
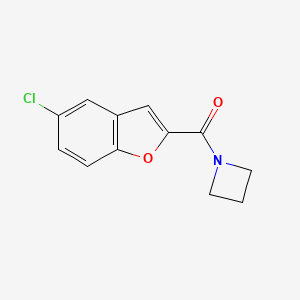
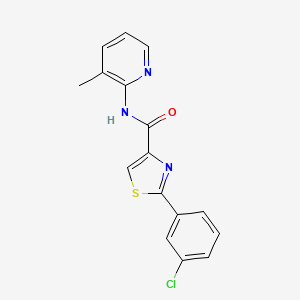
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
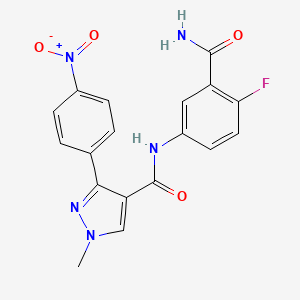
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
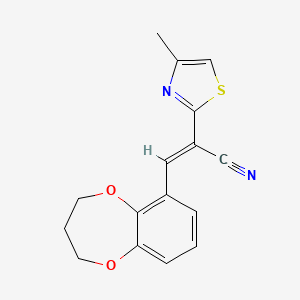
![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
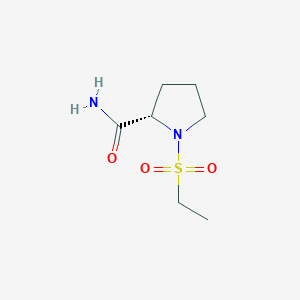
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)
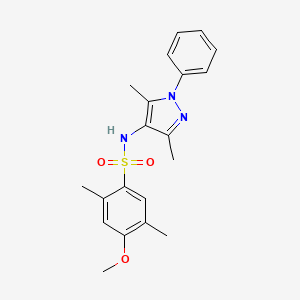
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
